molecular formula C12H15NO B1438289 Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine CAS No. 1021090-63-0

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine

Cat. No.: B1438289
CAS No.: 1021090-63-0
M. Wt: 189.25 g/mol
InChI Key: OZDISDUGRVIKHR-UHFFFAOYSA-N
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Description

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine is an organic compound that features a cyclopropyl group attached to a 2,3-dihydro-1-benzofuran ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine typically involves multiple steps. One common method starts with the alkylation of 2,3-dihydro-1-benzofuran using cyclopropyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles such as halides, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in fully saturated compounds.

Scientific Research Applications

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine is unique due to the combination of the cyclopropyl group and the benzofuran ring, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and development in multiple fields.

Biological Activity

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and its effects based on diverse studies.

Chemical Structure and Synthesis

The compound features a cyclopropyl group attached to a 2,3-dihydro-1-benzofuran ring, further linked to a methanamine group. The synthesis typically involves the alkylation of 2,3-dihydro-1-benzofuran using cyclopropyl bromide with sodium hydride as a base. This multi-step synthetic route is crucial for creating a compound with specific biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In particular, studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These findings suggest that the compound could serve as a potent agent against both Gram-positive and Gram-negative bacteria, along with fungal pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance, it was found that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation.

Cell Line IC50 (µM) Mechanism of Action
Sf9 (insect cells)10.39Induction of apoptosis
Various cancer lines12.80 - 16.25Cell cycle arrest in S phase

These results indicate that the compound could be a candidate for further development as a therapeutic agent against cancer .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering various biological responses. For instance, its interaction with DNA suggests a mechanism where it forms covalent adducts, potentially leading to cellular damage or death .

Case Studies and Research Findings

Several studies have explored the broader implications of cyclopropane derivatives in biological contexts:

  • Antibacterial Activity : A study demonstrated that derivatives similar to this compound showed significant antibacterial properties against resistant strains like MRSA .
  • Cytotoxicity Assays : In vitro assays revealed that compounds within the same structural family exhibited varying degrees of cytotoxicity against cancer cell lines, reinforcing the potential of such compounds in drug development .

Properties

IUPAC Name

cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c13-12(8-1-2-8)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8,12H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDISDUGRVIKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC3=C(C=C2)OCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.